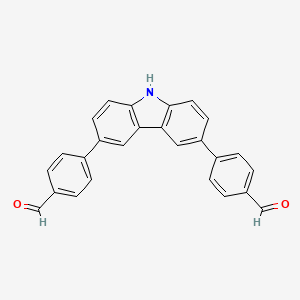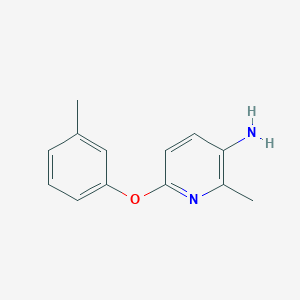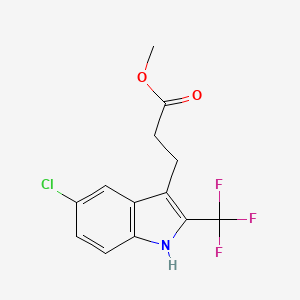![molecular formula C53H74BrO2PPd B14771868 Bromo(4-butylphenyl)[2-(di-1-adamantylphosphino)-3,6-dimethoxy-2', 4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)](/img/structure/B14771868.png)
Bromo(4-butylphenyl)[2-(di-1-adamantylphosphino)-3,6-dimethoxy-2', 4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo(4-butylphenyl)[2-(di-1-adamantylphosphino)-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl]palladium(II) is a complex organometallic compound that features a palladium center coordinated with a bromo(4-butylphenyl) group and a bulky phosphine ligand. This compound is known for its application in various catalytic processes, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bromo(4-butylphenyl)[2-(di-1-adamantylphosphino)-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl]palladium(II) typically involves the reaction of a palladium precursor with the corresponding phosphine ligand and bromo(4-butylphenyl) group. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and degradation of the sensitive palladium complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bromo(4-butylphenyl)[2-(di-1-adamantylphosphino)-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl]palladium(II) undergoes various types of reactions, including:
Oxidative Addition: The palladium center can undergo oxidative addition with aryl halides, forming a Pd(IV) intermediate.
Reductive Elimination: This reaction often follows oxidative addition, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Substitution: The compound can participate in ligand exchange reactions, where the bromo(4-butylphenyl) group is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, boronic acids, and various nucleophiles. Typical reaction conditions involve the use of solvents like toluene or THF, and bases such as potassium carbonate or sodium tert-butoxide .
Major Products
The major products formed from these reactions are often biaryl compounds or other complex organic molecules, depending on the specific reaction and reagents used .
Wissenschaftliche Forschungsanwendungen
Bromo(4-butylphenyl)[2-(di-1-adamantylphosphino)-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl]palladium(II) has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and materials.
Wirkmechanismus
The mechanism of action of Bromo(4-butylphenyl)[2-(di-1-adamantylphosphino)-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl]palladium(II) involves the coordination of the palladium center with the phosphine ligand, which stabilizes the complex and enhances its reactivity. The palladium center undergoes oxidative addition with substrates, followed by transmetalation and reductive elimination steps to form the desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
AdBrettPhos Pd G3: Similar in structure and used in similar catalytic applications.
tBuXPhos Pd G3: Another palladium complex with a bulky phosphine ligand, used in cross-coupling reactions.
XantPhos Pd G3: Known for its high reactivity and stability in catalytic processes.
Uniqueness
Bromo(4-butylphenyl)[2-(di-1-adamantylphosphino)-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl]palladium(II) is unique due to its specific ligand structure, which provides enhanced stability and reactivity compared to other similar compounds. The bulky phosphine ligand helps to prevent unwanted side reactions and increases the efficiency of the catalytic process .
Eigenschaften
Molekularformel |
C53H74BrO2PPd |
|---|---|
Molekulargewicht |
960.4 g/mol |
IUPAC-Name |
bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);butylbenzene |
InChI |
InChI=1S/C43H61O2P.C10H13.BrH.Pd/c1-25(2)34-17-35(26(3)4)39(36(18-34)27(5)6)40-37(44-7)9-10-38(45-8)41(40)46(42-19-28-11-29(20-42)13-30(12-28)21-42)43-22-31-14-32(23-43)16-33(15-31)24-43;1-2-3-7-10-8-5-4-6-9-10;;/h9-10,17-18,25-33H,11-16,19-24H2,1-8H3;5-6,8-9H,2-3,7H2,1H3;1H;/q;-1;;+2/p-1 |
InChI-Schlüssel |
GEMHNHWISAQKKZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC1=CC=[C-]C=C1.CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)OC)OC)C(C)C.Br[Pd+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


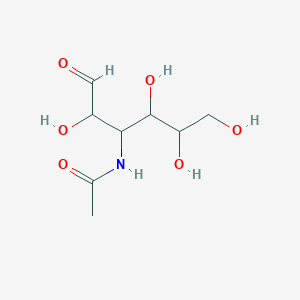

![4,5-Dibromobenzo[d][1,3]dioxole](/img/structure/B14771796.png)
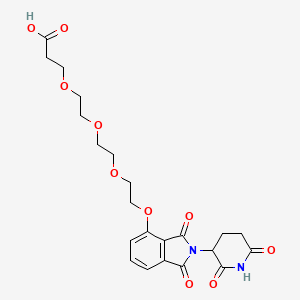
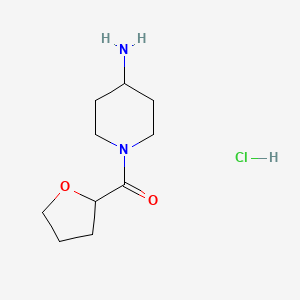
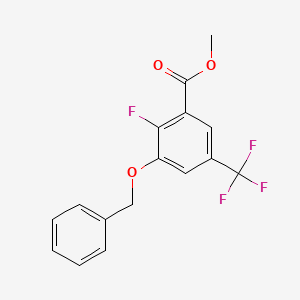
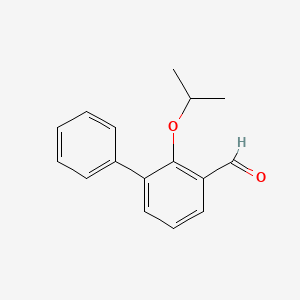
![4-(cyclopropylmethoxy)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14771828.png)
![1-Boc-4-[(3-Fluoro-4-morpholin-4-yl-phenylamino)methyl]piperidine](/img/structure/B14771829.png)
